molecular formula C23H30O4 B213053 Strobane CAS No. 8001-50-1

Strobane

Cat. No. B213053
CAS RN: 8001-50-1
M. Wt: 377.3 g/mol
InChI Key: HBQPGVWPSQGTJK-TWELXNIESA-N
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Description

Strobane is a trademarked name for a chlorine-containing organic compound used as an insecticide . It’s also known as Terpene polychlorinates .

Scientific Research Applications

  • Effects on Wildlife : A study from 1957 investigated the effects of Strobane on wildlife, particularly in the context of mosquito control in tidal marshes. This research compared the toxicity and environmental impacts of Strobane with other compounds like DDT and BHC, highlighting its potential for controlling mosquitoes while assessing its ecological impact (George, Darsie, & Springer, 1957).

  • Lack of Synergism with DDT : Another study in 1975 explored the interaction of Strobane with DDT when injected into the boll weevil, a common pest in agriculture. It found that while topical application of a Strobane-DDT mixture showed synergistic action, injected mixtures did not, suggesting different modes of action depending on the application method (Nettles & Betz, 1975).

  • Strobane Diterpenoids in Plant Research : Research on the plant Siegesbeckia pubescens identified two strobane diterpenoids, which were evaluated for their potential in inhibiting the migration of breast cancer cells. This study demonstrates the application of strobane compounds in medicinal chemistry and cancer research (Wang et al., 2017).

  • Impact on Honey Bees : A study from 1958 assessed the effect of Strobane on honey bees when applied to white clover pasture. It was observed that Strobane caused only negligible losses of bees, suggesting its relative safety in specific agricultural applications (Palmer-Jones, Forster, & Line, 1958).

  • Pumilol - A Rare Strobane Skeleton from Pine : In 2018, a study reported the isolation of a strobane diterpenoid called Pumilol from the bark of Pinus pumila, highlighting the diversity of strobane compounds in nature and their potential applications in biochemistry and pharmacology (Langat et al., 2018).

  • Inhibitory Activity on Factor Xa : A semisynthesis of two ent-strobane diterpenoids was studied in 2018 for their potential as inhibitors for factor Xa, an important target in anticoagulant therapy. This highlights the relevance of strobane derivatives in developing new therapeutic agents (Wang, Ma, & Fu, 2018).

Safety And Hazards

Strobane is classified as toxic if swallowed or in contact with skin. It can cause skin and eye irritation and may cause respiratory irritation. It is also harmful to aquatic life . Therefore, it should be handled with care, and exposure should be minimized.

properties

IUPAC Name

(1S,4R)-1,2,2,3,3,4,7-heptachloro-5,5-dimethyl-6-methylidenebicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl7/c1-4-6(2,3)8(13)5(11)7(4,12)9(14,15)10(8,16)17/h5H,1H2,2-3H3/t5?,7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBQPGVWPSQGTJK-TWELXNIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=C)C2(C(C1(C(C2(Cl)Cl)(Cl)Cl)Cl)Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C(=C)[C@@]2(C([C@]1(C(C2(Cl)Cl)(Cl)Cl)Cl)Cl)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10858933
Record name (1S,4R)-1,2,2,3,3,4,7-Heptachloro-5,5-dimethyl-6-methylidenebicyclo[2.2.1]heptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10858933
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Strobane

CAS RN

8001-50-1
Record name Strobane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008001501
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Heptachloro-2,2-dimethyl-3-methylene norbornane
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,030
Citations
J Wang, H Duan, Y Wang, B Pan, C Gao… - Journal of Natural …, 2017 - ACS Publications
Two strobane diterpenoids, strobols A (1) and B (2), 15 new pimarane diterpenoids (3–6 and 8–18), and the known compounds kirenol (19), darutigenol (20), and ent-2β,15,16,19-…
Number of citations: 39 pubs.acs.org
MK Langat, A Helfenstein, C Horner… - Chemistry & …, 2018 - Wiley Online Library
… In conclusion, a strobane diterpenoid, 17 known compounds including serratane … The findings support the presence of the rare strobane diterpenoid in a Pinus species. Three …
Number of citations: 22 onlinelibrary.wiley.com
W Herz, JS Prasad, S Mohanraj - The Journal of Organic …, 1983 - ACS Publications
… strobane carbon skeleton. Formic acid converted 23, but not 22, to the tricyclic hydrocarbon 31. One of the possible biogenetic pathways to diterpenoids with the strobane … the strobane-…
Number of citations: 12 pubs.acs.org
PL Adkisson - Journal of Economic Entomology, 1967 - academic.oup.com
The development of resistance by the tobacco budworm, Heliothis virescens (F.), in Texas to toxaphene + DDT and Strobane ® (terpene polychlorinates, 65% chlorine) + DDT occurred …
Number of citations: 24 academic.oup.com
HV Claborn, HD Mann, MC Ivey… - Journal of Agricultural …, 1963 - ACS Publications
Emulsions, suspensions, and oil solutions of toxaphene or Strobane sprayed on dairy cows at entomologically effective concentrations caused residues of the insecticides in the milk. …
Number of citations: 19 pubs.acs.org
JL George, RF Darsie, PF Springer - The Journal of Wildlife Management, 1957 - JSTOR
The principal purpose of this study was to ascertain what effects on wildlife, if any, would result from the use of Strobane for mosquito control. Its potentialities as a control agent have …
Number of citations: 18 www.jstor.org
T Palmer-Jones, IW Forster, LJS Line - New Zealand Journal of …, 1958 - Taylor & Francis
… was apparent after the strobane application but no dead … Strobane causes only negligible losses of bees and is safe to use. These conclusions apply only when toxaphene and strobane …
Number of citations: 9 www.tandfonline.com
Y Matsuki, M Kodama, S Itô - Tetrahedron Letters, 1979 - Elsevier
The bicyclic ethers obtained by the oxymercuration-demercuration reaction of linalool was found to be formed in the demercuration step. The facile CC bond formation is due to the …
Number of citations: 15 www.sciencedirect.com
JM Hoy - New Zealand journal of agricultural research, 1960 - Taylor & Francis
… In laboratory tests, toxaphene and strobane at 10 lb/ac equivalent did … Toxaphene and strobane are apparently highly toxic only to … Further trials using toxaphene and strobane appear …
Number of citations: 6 www.tandfonline.com
MD Reuber - Journal of Toxicology and Environmental Health, Part …, 1979 - Taylor & Francis
… The dose of 4.64 mg/kg strobane was given in 0.5% gelatin daily by stomach tube beginning at 7 d of age. After the mice were weaned at 28 d of age, 11 ppm strobane was mixed …
Number of citations: 48 www.tandfonline.com

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